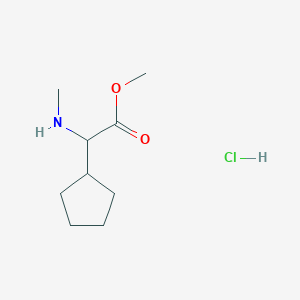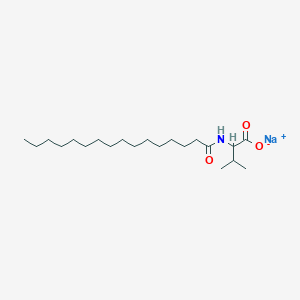![molecular formula C31H45NO3 B12279415 1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid is a complex organic compound with the molecular formula C31H45NO3 and a molecular weight of 479.69 g/mol This compound is characterized by its unique structure, which includes an isoxazole ring fused to a triterpenoid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid typically involves multiple steps, starting from readily available triterpenoid precursors. The key steps include the formation of the isoxazole ring and its subsequent fusion to the triterpenoid backbone. Common reagents used in these reactions include hydroxylamine for the formation of the isoxazole ring and various catalysts to facilitate the fusion process .
Industrial Production Methods
Industrial production of Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid involves optimizing the synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Oleana-2,12-dien-28-oic acid: Similar triterpenoid structure but lacks the isoxazole ring.
Betulinic acid: Another triterpenoid with known biological activities.
Oleanolic acid: A widely studied triterpenoid with various pharmacological properties.
Uniqueness
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H45NO3 |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid |
InChI |
InChI=1S/C31H45NO3/c1-26(2)12-14-31(25(33)34)15-13-29(6)20(21(31)17-26)8-9-23-28(5)16-19-18-32-35-24(19)27(3,4)22(28)10-11-30(23,29)7/h8,18,21-23H,9-17H2,1-7H3,(H,33,34) |
InChI Key |
KAVKWHJDPYCYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=C(C5(C)C)ON=C6)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)
![2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12279350.png)


![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)




![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)
